molecular formula C19H18ClN3O B10824216 N-Nitroso Desloratadine-d4

N-Nitroso Desloratadine-d4

Cat. No.: B10824216
M. Wt: 343.8 g/mol
InChI Key: BLGRQBLVAJWKOT-MKQHWYKPSA-N
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Description

N-Nitroso Desloratadine-d4 is a deuterated derivative of Desloratadine, an antihistamine medication used for the treatment of allergies and related symptoms. The compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific research applications, particularly in pharmacokinetic studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitroso Desloratadine-d4 involves the nitrosation of Desloratadine with a nitrosating agent such as potassium or sodium nitrite under acidic conditions. The reaction typically occurs in an organic solvent like dichloromethane or acetonitrile at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the compound. The final product is often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and isotopic labeling .

Chemical Reactions Analysis

Types of Reactions

N-Nitroso Desloratadine-d4 can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group typically yields nitro compounds, while reduction results in amines .

Mechanism of Action

N-Nitroso Desloratadine-d4, like Desloratadine, acts as a selective antagonist of peripheral histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response, such as nasal congestion and watery eyes. The deuterium labeling does not significantly alter the mechanism of action but provides a means to trace the compound in pharmacokinetic studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Nitroso Desloratadine-d4 is unique due to its deuterium labeling, which makes it particularly valuable in pharmacokinetic and metabolic studies. This isotopic labeling allows for precise tracking and analysis in various biological systems, providing insights that are not possible with non-labeled compounds .

Properties

Molecular Formula

C19H18ClN3O

Molecular Weight

343.8 g/mol

IUPAC Name

13-chloro-2-(2,2,6,6-tetradeuterio-1-nitrosopiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene

InChI

InChI=1S/C19H18ClN3O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-23(22-24)11-8-13/h1-2,5-6,9,12H,3-4,7-8,10-11H2/i10D2,11D2

InChI Key

BLGRQBLVAJWKOT-MKQHWYKPSA-N

Isomeric SMILES

[2H]C1(CC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC(N1N=O)([2H])[2H])[2H]

Canonical SMILES

C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)N=O)C4=C1C=CC=N4

Origin of Product

United States

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